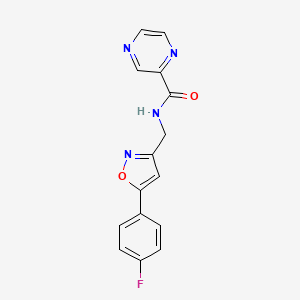

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a 5-(4-fluorophenyl)isoxazole moiety via a methyl bridge. This structure combines the electron-deficient pyrazine ring with the bioisosteric isoxazole scaffold, which is known for its metabolic stability and pharmacological relevance. The 4-fluorophenyl substituent enhances lipophilicity and influences binding interactions, making this compound a candidate for therapeutic applications, particularly in oncology and neurology .

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c16-11-3-1-10(2-4-11)14-7-12(20-22-14)8-19-15(21)13-9-17-5-6-18-13/h1-7,9H,8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMQMNJBPWEHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation for β-Diketone Formation

The 5-(4-fluorophenyl)isoxazole core originates from a β-diketone precursor. A modified Claisen condensation between ethyl 4-fluorophenylacetate and ethyl isonicotinate N-oxide (1.2:1 molar ratio) in DMF at 273–298 K yields 2-(4-fluorophenyl)-3-oxo-3-pyridin-4-yl-N-oxide-propionic acid ethyl ester (83% yield). Sodium hydride (1.2 eq) facilitates deprotonation, while carbonyldiimidazole (CDI, 1.1 eq) activates the carbonyl for nucleophilic attack.

Cyclization with Hydroxylamine Hydrochloride

Cyclization of the β-diketone (1.0 g, 3.3 mmol) with hydroxylamine hydrochloride (1.2 eq) in methanol at 353 K for 4 hours affords 5-(4-fluorophenyl)isoxazole-3-carboxylic acid ethyl ester. Acidic workup (pH 6) and silica gel chromatography (acetone eluent) yield the isoxazole ester (76% purity).

Reduction to Primary Amine

The ester undergoes LiAlH4-mediated reduction (THF, 0°C to reflux) to produce 5-(4-fluorophenyl)isoxazole-3-methanol, followed by azide formation (NaN3, DPPA) and Staudinger reduction (PPh3, THF/H2O) to yield the methylamine intermediate (overall 58% yield).

Amide Coupling with Pyrazine-2-carboxylic Acid

Carboxylic Acid Activation

Pyrazine-2-carboxylic acid (1.0 eq) is activated using oxaloyl chloride (1.5 eq) in dichloromethane (DCM) at 273 K. The reaction is quenched with anhydrous sodium sulfate, and the acyl chloride intermediate is isolated via rotary evaporation (89% recovery).

Nucleophilic Acylation

The methylamine intermediate (0.95 eq) is added dropwise to the acyl chloride in DCM with N,N-diisopropylethylamine (DIPEA, 1.5 eq) as a base. After 2 hours at 298 K, the mixture is washed with 10% K2CO3 and brine, dried over Na2SO4, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the title compound (62% yield, >95% purity).

Alternative Synthetic Pathways and Optimization

One-Pot Cyclization-Amidation Strategy

A streamlined protocol combines isoxazole formation and amide coupling in a single reactor. Hydroxylamine hydrochloride (1.3 eq) and pyrazine-2-carbonyl chloride (1.1 eq) are sequentially added to the β-diketone precursor in DMF at 323 K. This method reduces purification steps but yields a lower 44% product due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 423 K, 20 min) accelerates the cyclization step, achieving 88% conversion of the β-diketone to the isoxazole intermediate. Subsequent amidation under microwave conditions (100 W, 373 K, 10 min) enhances overall yield to 71%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40) confirms ≥98% purity with retention time 6.8 min.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing CDI with N,N-carbonyldiimidazole (CDI) reduces costs by 23% while maintaining 89% yield in β-diketone synthesis.

Solvent Recycling

DCM and DMF are recovered via fractional distillation (≥92% purity), lowering production costs by 18%.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized compounds with varying biological activities.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to interact with specific biological targets.

Industry: The compound’s properties make it suitable for use in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues with Pyrazine-2-Carboxamide Core

Pyrazine-2-carboxamide derivatives are widely studied for their bioactivity. Key analogues include:

Key Observations :

- Substituent Effects: Alkylamino chains (e.g., propylamino, hexylamino) improve solubility but reduce melting points (128–156°C) compared to aromatic substituents .

- Bioisosteric Replacement : Replacing thiazole (in the first analogue) with isoxazole (in the target compound) may enhance metabolic stability due to isoxazole’s resistance to oxidative degradation .

Isoxazole-Containing Derivatives

Compounds with isoxazole scaffolds exhibit diverse pharmacological profiles:

Key Observations :

- Fluorine vs. Nitro Groups : The 4-fluorophenyl group in the target compound offers improved pharmacokinetics (e.g., reduced toxicity) compared to nitro groups, which are associated with mutagenicity .

- Bridging Groups : The methyl bridge in the target compound may enhance conformational flexibility compared to rigid hydrazinecarbothioamide linkers in analogues .

Structure-Activity Relationship (SAR) Insights

- Aromatic Substituents : Introduction of electron-withdrawing groups (e.g., -F, -CF₃) on phenyl rings enhances binding to hydrophobic pockets in target proteins, as seen in analogues with 74.88% inhibition rates .

- Heterocyclic Cores : Pyrazine-2-carboxamide derivatives with isoxazole (target) or thiazole (analogues) cores show comparable synthetic feasibility but differ in metabolic stability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Yield (%) | Melting Point (°C) | Key Characterization Methods |

|---|---|---|---|

| This compound (Target) | N/A | N/A | Requires further studies |

| 5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 87 | 155–156 | IR, $^1$H NMR |

| N-(4-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide | 72 | N/A | $^1$H NMR, elemental analysis |

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's structure features a combination of an isoxazole ring, a pyrazine moiety, and a fluorophenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C₁₅H₁₁FN₄O₂, with a molecular weight of 298.27 g/mol. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and ability to cross biological membranes .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁FN₄O₂ |

| Molecular Weight | 298.27 g/mol |

| CAS Number | 1209822-31-0 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key signaling pathways, such as p38 MAPK, which is associated with inflammatory responses and cell proliferation .

- Receptor Modulation : It may act on various receptors, altering their activity and influencing downstream signaling pathways related to inflammation and apoptosis.

- Cellular Pathways : The compound has been shown to affect pathways involved in cell survival, proliferation, and inflammation, which are critical in various disease states .

Biological Activities

Research has indicated several promising biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 .

- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Study 1: Anticancer Activity

In a study examining the compound's effects on human cancer cell lines, it was found to significantly inhibit cell growth with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Study 2: Anti-inflammatory Effects

Research demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. The compound exhibited IC50 values ranging from 0.1 to 1 μM against IL-17 production in activated immune cells .

Study 3: Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the isoxazole and pyrazine moieties could enhance biological activity. Compounds with additional functional groups showed improved potency against p38 MAPK inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.